

Application Notes and Protocols for the Spectroscopic Analysis of C₁₉H₂₀FN₃O₆

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Compound of Interest

Compound Name: C₁₉H₂₀FN₃O₆

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Compound Name: N-(4-fluorophenyl)-N'-(2-methoxy-5-(3-oxomorpholino)phenyl)urea
Molecular Formula: **C₁₉H₂₀FN₃O₆** Molecular Weight: 417.38 g/mol Structure: (A visual representation of the chemical structure would be placed here)

I. Introduction

These application notes provide a comprehensive guide for the spectroscopic analysis of the compound **C₁₉H₂₀FN₃O₆**, identified as N-(4-fluorophenyl)-N'-(2-methoxy-5-(3-oxomorpholino)phenyl)urea. This document is intended for researchers, scientists, and professionals in drug development who are involved in the characterization of novel small molecules. The protocols outlined below describe standard methodologies for obtaining and interpreting data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

While specific experimental data for **C₁₉H₂₀FN₃O₆** is not publicly available, this document provides expected spectroscopic characteristics based on its chemical structure and data from analogous phenylurea compounds. Phenylurea derivatives are a significant class of compounds in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic activities.^{[1][2]}

II. Predicted Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **C19H20FN3O6** based on its structural features. These are predicted values and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.5	Singlet	1H	Ar-NH-CO
~7.2 - 7.5	Multiplet	2H	Ar-H (ortho to F)
~6.9 - 7.1	Multiplet	2H	Ar-H (meta to F)
~7.0 - 7.2	Multiplet	1H	Ar-H (ortho to urea, meta to OMe)
~6.8 - 6.9	Doublet	1H	Ar-H (meta to urea, ortho to OMe)
~6.6 - 6.7	Doublet	1H	Ar-H (para to urea)
~4.0 - 4.2	Triplet	2H	O-CH ₂ (morpholine)
~3.8 - 3.9	Singlet	3H	OCH ₃
~3.6 - 3.8	Triplet	2H	N-CH ₂ (morpholine)
~3.4 - 3.6	Singlet	1H	CO-NH-Ar
~3.3 - 3.5	Multiplet	2H	CO-CH ₂ (morpholine)
~3.0 - 3.2	Multiplet	2H	N-CH ₂ (morpholine)

Table 2: Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (ppm)	Assignment
~155	C=O (urea)
~158 (d, J=240 Hz)	C-F
~150	C-OMe
~145	C-N (morpholine side)
~135 (d, J=3 Hz)	C-NH (fluorophenyl)
~130	C-NH (methoxyphenyl)
~122 (d, J=8 Hz)	CH (ortho to F)
~120	CH (ortho to urea)
~115 (d, J=22 Hz)	CH (meta to F)
~110	CH (ortho to OMe)
~105	CH (para to urea)
~67	O-CH ₂ (morpholine)
~56	OCH ₃
~50	N-CH ₂ (morpholine)
~48	CO-CH ₂ (morpholine)
~45	N-CH ₂ (morpholine)

Table 3: Predicted Mass Spectrometry Data

Ion	Expected m/z
[M+H] ⁺	418.1460
[M+Na] ⁺	440.1279
[M-H] ⁻	416.1303

Table 4: Predicted FTIR Data

Wavenumber (cm ⁻¹)	Functional Group
3300 - 3400	N-H stretching (urea)
2850 - 3000	C-H stretching (aromatic and aliphatic)
1640 - 1680	C=O stretching (urea, amide I)
1580 - 1620	N-H bending (urea, amide II)
1500 - 1550	C=C stretching (aromatic)
1200 - 1300	C-O stretching (aryl ether)
1100 - 1200	C-F stretching
1000 - 1100	C-N stretching

Table 5: Predicted UV-Vis Data (in Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹)	Electronic Transition
~220-240	> 10,000	$\pi \rightarrow \pi$
~260-280	> 10,000	$\pi \rightarrow \pi$

III. Experimental Protocols

A common method for the synthesis of N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.^{[3][4]}

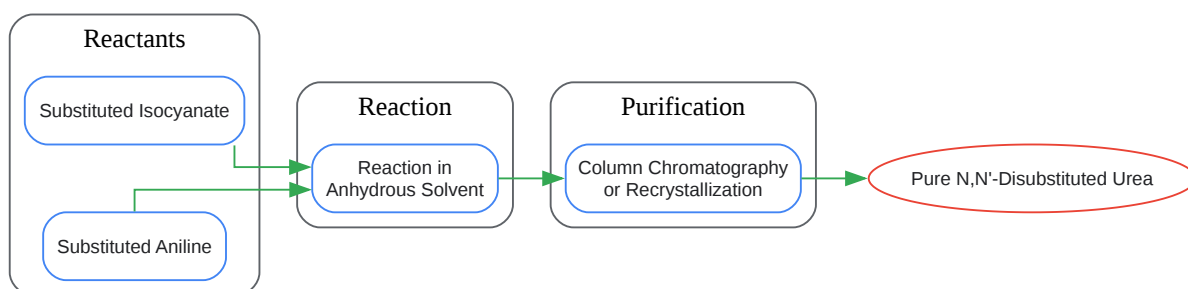
Materials:

- Substituted aniline (e.g., 4-fluoroaniline)
- Substituted isocyanate (e.g., 2-methoxy-5-(3-oxomorpholino)phenyl isocyanate)
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Stirring apparatus

- Reaction vessel
- Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

- Dissolve the substituted aniline in the anhydrous solvent in the reaction vessel.
- Slowly add a stoichiometric equivalent of the substituted isocyanate to the solution while stirring at room temperature.
- Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure N,N'-disubstituted urea.



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Caption: General workflow for the synthesis of N,N'-disubstituted ureas.

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules in solution.[5][6][7]

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- Internal standard (e.g., Tetramethylsilane - TMS)

Protocol for ^1H and ^{13}C NMR:

- Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- Add a small amount of TMS as an internal standard (0 ppm).
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum, typically using a pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Process the ^{13}C NMR data similarly to the ^1H data.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)
- Ionization source (e.g., Electrospray Ionization - ESI)

- Solvent for sample dissolution (e.g., Methanol, Acetonitrile)

Protocol:

- Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.
- Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
- Acquire the mass spectrum in both positive and negative ion modes.
- Determine the accurate mass of the molecular ions (e.g., $[M+H]^+$, $[M+Na]^+$, $[M-H]^-$).
- Use the accurate mass to calculate the elemental composition and confirm the molecular formula.
- If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

FTIR spectroscopy is used to identify the functional groups present in a molecule.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Instrumentation:

- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solid sample of the compound

Protocol (using ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
- Apply pressure using the instrument's clamp to press the sample against the crystal.
- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores such as aromatic rings.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Instrumentation:

- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Spectroscopic grade solvent (e.g., Ethanol, Methanol)

Protocol:

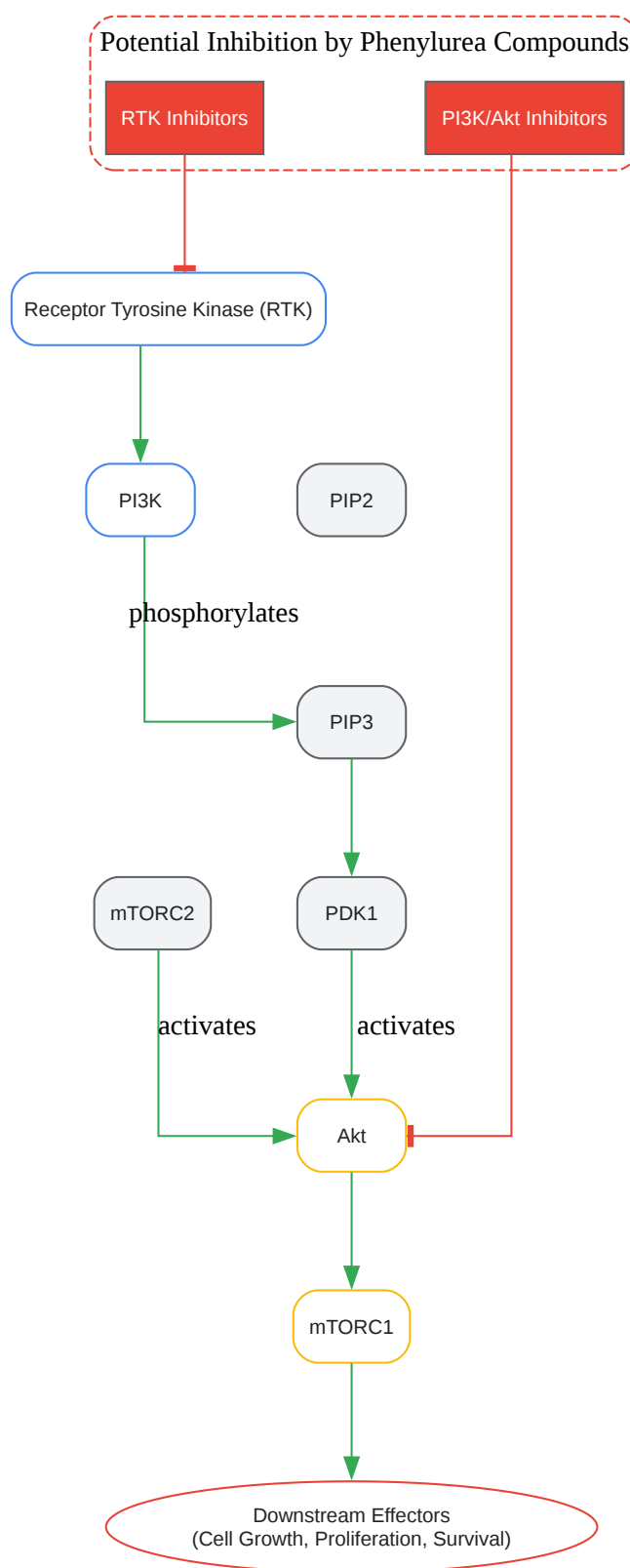
- Prepare a stock solution of the sample of known concentration in the chosen solvent.
- Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance should ideally be between 0.1 and 1.0).
- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record the baseline.
- Rinse the sample cuvette with the sample solution, then fill it and place it in the spectrophotometer.
- Scan the sample across the UV-Vis range (typically 200-800 nm).
- Identify the wavelength(s) of maximum absorbance (λ_{max}).
- If quantitative analysis is required, use the Beer-Lambert law ($A = \epsilon cl$) to calculate the molar absorptivity (ϵ).

IV. Biological Context and Potential Signaling Pathways

While the specific biological activity of **C19H20FN3O6** has not been reported, many phenylurea derivatives are known to exhibit potent biological activities, frequently as inhibitors of protein kinases.^{[17][18][19]} Structurally similar compounds have been investigated as inhibitors of Receptor Tyrosine Kinases (RTKs) and key intracellular signaling pathways such as the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.^{[20][21][22][23]}

Potential Signaling Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, are of significant interest in drug development. Phenylurea-containing compounds have been identified as inhibitors of various kinases within this and related pathways.



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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by phenylurea compounds.

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